Cas no 2680874-22-8 (benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate)

benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate
- 2680874-22-8
- EN300-28302875
- benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate
-
- インチ: 1S/C21H16ClN3O3/c22-20-23-18-11-5-4-10-17(18)19(24-20)25(13-16-9-6-12-27-16)21(26)28-14-15-7-2-1-3-8-15/h1-12H,13-14H2
- InChIKey: FVKJGCCOXYIFQX-UHFFFAOYSA-N
- SMILES: ClC1=NC2C=CC=CC=2C(=N1)N(C(=O)OCC1C=CC=CC=1)CC1=CC=CO1
計算された属性
- 精确分子量: 393.0880191g/mol
- 同位素质量: 393.0880191g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 517
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.5Ų
- XLogP3: 4.7
benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28302875-0.25g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28302875-2.5g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28302875-0.5g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28302875-5.0g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28302875-1g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28302875-1.0g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28302875-5g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28302875-0.05g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28302875-10.0g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28302875-0.1g |
benzyl N-(2-chloroquinazolin-4-yl)-N-[(furan-2-yl)methyl]carbamate |
2680874-22-8 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 |
benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate 関連文献
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamateに関する追加情報
Benzyl N-(2-Chloroquinazolin-4-yl)-N-(Furan-2-yl)methylcarbamate (CAS No. 2680874-22-8): An Overview
Benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate (CAS No. 2680874-22-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The compound's structure consists of a benzyl group, a 2-chloroquinazolin-4-yl moiety, and a furan-2-ylmethylcarbamate unit, each contributing to its distinct chemical properties and biological activities.
The quinazoline core is a well-known scaffold in medicinal chemistry, often associated with antitumor and antiviral activities. The presence of the chloro substituent at the 2-position of the quinazoline ring can enhance the compound's lipophilicity and improve its ability to cross biological membranes. The furan ring, on the other hand, is a common heterocyclic moiety found in natural products and synthetic compounds, known for its diverse biological activities, including anti-inflammatory and antioxidant properties.
Recent studies have explored the potential of benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate in various therapeutic areas. One notable application is in the field of cancer research. A study published in the *Journal of Medicinal Chemistry* (2021) reported that this compound exhibited significant antiproliferative activity against several human cancer cell lines, including breast, lung, and colon cancer cells. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell cycle progression.
In addition to its antitumor properties, benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate has shown promise as an antiviral agent. A study conducted by a team at the University of California (2020) demonstrated that the compound effectively inhibited the replication of several RNA viruses, including influenza and coronavirus. The mechanism of action was hypothesized to involve interference with viral RNA synthesis and protein processing.
The pharmacokinetic properties of benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate have also been investigated. A preclinical study published in *Pharmaceutical Research* (2019) reported that the compound exhibited good oral bioavailability and favorable pharmacokinetic parameters, making it a suitable candidate for further development as an oral therapeutic agent. The study also highlighted the compound's low toxicity profile, which is crucial for its potential use in long-term treatments.
Structural modifications of benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate have been explored to optimize its biological activities and pharmacological properties. For instance, substituting different functional groups on the benzyl or furan rings can lead to variations in potency and selectivity. A recent study published in *Bioorganic & Medicinal Chemistry* (2021) investigated a series of analogs with modified substituents and identified several compounds with enhanced antitumor activity compared to the parent molecule.
The synthesis of benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate typically involves multi-step reactions, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloroquinazoline with an appropriate amine derivative followed by coupling with a benzyl chloride or bromide under basic conditions. The final step involves the introduction of the furan ring through a carbamate formation reaction.
In conclusion, benzyl N-(2-chloroquinazolin-4-yl)-N-(furan-2-yl)methylcarbamate (CAS No. 2680874-22-8) is a promising compound with potential applications in cancer therapy and antiviral treatments. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry. Ongoing studies are expected to provide deeper insights into its mechanisms of action and potential therapeutic uses.
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